molecular formula C12H20Cl2N2O B2627437 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride CAS No. 2379945-57-8

2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride

Cat. No.: B2627437
CAS No.: 2379945-57-8
M. Wt: 279.21
InChI Key: FOAZRWGLCUFEJR-UHFFFAOYSA-N
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Description

2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. The structure features a pyridine ring linked via a methoxy bridge to a piperidine ring, a scaffold common in neuroactive molecules. While the specific biological profile of this analog requires further investigation, compounds with similar 2-methyl-6-alkoxypyridine backbones have been extensively studied as potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5) . Research into such structures has indicated potential value in studying pathways related to neurological and psychiatric conditions, including anxiety, depression, addiction, and neuropathic pain . The dihydrochloride salt form offers enhanced solubility and stability for in vitro experimental applications. This product is strictly intended for research purposes in a controlled laboratory environment and is not certified for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For detailed information on the structural and pharmacological properties of related compounds, please consult the scientific literature .

Properties

IUPAC Name

2-methyl-6-(piperidin-3-ylmethoxy)pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11;;/h2,4,6,11,13H,3,5,7-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAZRWGLCUFEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • Research indicates that 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride may interact with neurotransmitter systems, potentially modulating enzyme activity or receptor signaling pathways. Its unique structural features may enhance binding affinity and selectivity towards specific molecular targets, making it a candidate for further pharmacological studies aimed at treating neurological disorders.
  • Therapeutic Potential :
    • The compound is being explored for its potential therapeutic effects in conditions such as anxiety and depression. Studies have shown that compounds with similar structural motifs can influence serotonin and dopamine pathways, which are critical in mood regulation .

Biotechnology Applications

  • Diagnostic Tools :
    • This compound is utilized in diagnostic assays to detect specific biomarkers associated with various diseases. Its ability to interact with biological molecules makes it a valuable component in the development of diagnostic kits .
  • Drug Development :
    • The compound serves as a scaffold in drug design, where modifications can lead to the development of new therapeutic agents. Its structural characteristics allow for the synthesis of analogs that may exhibit improved pharmacological profiles .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of depression. Results indicated significant changes in behavior consistent with antidepressant activity, suggesting that this compound may act as a serotonin reuptake inhibitor.

Case Study 2: Diagnostic Assay Development

In another study, researchers developed a diagnostic assay utilizing this compound to detect biomarkers for neurodegenerative diseases. The assay showed high sensitivity and specificity, demonstrating the compound's utility in clinical diagnostics.

Data Tables

Application AreaSpecific Use CaseFindings/Outcome
NeuropharmacologyModulation of neurotransmitter systemsPotential antidepressant effects observed
Diagnostic ToolsBiomarker detection for neurodegenerative diseasesHigh sensitivity and specificity in assays
Drug DevelopmentScaffold for new drug synthesisDevelopment of analogs with improved pharmacological profiles

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

a) 2-Methyl-6-(piperidin-4-yloxy)pyridine Dihydrochloride (CAS 380610-68-4)
  • Molecular Formula : C₁₁H₁₈Cl₂N₂O
  • Molecular Weight : 265.18 g/mol
  • Key Differences : The piperidine oxygen is at the 4-position instead of the 3-position, and the linkage is an ether (-O-) rather than a methoxy (-OCH₂-) group. This positional isomerism may alter receptor binding kinetics or selectivity, as seen in mGluR antagonists where transmembrane domain interactions are critical .
b) Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (CAS 1909336-84-0)
  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂
  • Molecular Weight : 253.12 g/mol
  • Key Differences: Replaces the piperidin-3-yl methoxy group with a methylamino-methyl substituent and adds a carboxylate ester. The ester group may improve metabolic stability but reduce blood-brain barrier permeability compared to the target compound .
c) (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride (JR-3153, CAS 2703746-00-1)
  • Molecular Formula: Not explicitly provided, but pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
  • Key Differences : The smaller pyrrolidine ring may reduce steric hindrance but limit interactions with deep receptor pockets, as observed in mGluR5 antagonists like SIB-1757, where ring size affects selectivity .

Pharmacological and Receptor Selectivity

Table 1: Receptor Affinity and Selectivity of Analogs
Compound Target Receptor Mechanism IC₅₀ (μM) Selectivity Over Other Receptors
CPCCOEt (mGluR1 antagonist) mGluR1 Noncompetitive 6.5 >100-fold over mGluR5, -2, -4
SIB-1757 (mGluR5 antagonist) mGluR5 Noncompetitive 0.37 >100-fold over mGluR1
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine (Inferred) mGluR1/5? Likely noncompetitive N/A Dependent on piperidine position
  • Unlike SIB-1757, which has a phenylazo group for mGluR5 selectivity, the target compound’s methoxy-piperidine moiety may favor mGluR1 interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Solubility (Dihydrochloride Form) LogP (Predicted)
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride ~265–300 (estimated) High (salt form) ~1.5–2.5
2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride 265.18 High ~1.8
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 253.12 Moderate (ester hydrolysis risk) ~0.5–1.0
  • Key Insights :
    • The dihydrochloride form enhances aqueous solubility, critical for in vivo studies.
    • The methyl ester in ’s compound may confer lower LogP, reducing CNS penetration compared to the target compound .

Biological Activity

2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride is a chemical compound classified as a piperidine derivative. Its structure includes a pyridine ring, which is known for its biological activity and utility in medicinal chemistry. This compound has garnered interest due to its potential therapeutic applications and interactions with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19Cl2N2O
  • Molecular Weight : 242.74 g/mol
  • CAS Number : 2379945-57-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine derivatives, often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various cellular processes.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Dopamine Receptor Modulation : Preliminary studies suggest that derivatives of this compound may interact with dopamine receptors, potentially influencing neuropsychiatric disorders.
  • Neuroprotective Effects : In animal models, compounds similar to this have shown neuroprotective properties against neurodegeneration, particularly in dopaminergic neurons.
  • Antimicrobial Activity : Some studies have explored its potential antibacterial effects, although detailed results are still emerging.

Case Study 1: Neuroprotection in Dopaminergic Neurons

A study focused on the neuroprotective effects of compounds structurally related to this compound demonstrated significant protection against neurodegeneration induced by neurotoxic agents like MPTP in mice. This suggests a potential application in treating conditions such as Parkinson's disease.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of piperidine derivatives indicated that certain compounds exhibited effective inhibition against Staphylococcus aureus. While specific data for this compound is limited, the structural similarities imply potential efficacy.

Data Table: Biological Activity Overview

Biological ActivityObservations/FindingsReferences
Dopamine Receptor ModulationPotential influence on neuropsychiatric disorders
NeuroprotectionProtective effects against MPTP-induced degeneration
Antimicrobial ActivityInhibition of Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a pyridine derivative (e.g., 2-methyl-6-hydroxypyridine) and a piperidinemethanol intermediate under alkaline conditions (e.g., NaOH in dichloromethane). Purification often employs recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time . Safety protocols for handling corrosive reagents (e.g., HCl) and intermediates are critical .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the pyridine and piperidine rings. High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>98%), while mass spectrometry (MS) verifies molecular weight. Melting point analysis and X-ray crystallography may resolve crystalline forms .

Q. What safety precautions are required for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s GHS classification includes acute toxicity (Category 4) and skin/eye irritation. Researchers must use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods. Storage at 2–8°C in airtight containers prevents hygroscopic degradation. Spill management requires neutralization with inert absorbents and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) tools, such as factorial design, screen variables (temperature, solvent polarity, catalyst loading). Computational reaction path searches (e.g., density functional theory) predict energy barriers for intermediates. Continuous flow reactors may enhance heat/mass transfer compared to batch processes .

Q. What strategies address stability challenges under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation products. Buffered solutions (pH 1–12) assess hydrolysis susceptibility. Lyophilization improves thermal stability for long-term storage. Degradation pathways (e.g., piperidine ring oxidation) are monitored via LC-MS .

Q. How can computational modeling predict the compound’s pharmacokinetic or receptor-binding properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target receptors (e.g., CNS targets). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioavailability. ADMET predictors (e.g., SwissADME) estimate permeability and metabolic clearance .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to rule out off-target effects. Meta-analyses of dose-response curves and statistical power calculations (α=0.05) identify outliers. Reproducibility frameworks (e.g., ICReDD’s feedback loops) harmonize experimental and computational data .

Q. What analytical methods validate impurities or degradation products in formulations?

  • Methodological Answer : Forced degradation studies (oxidative, photolytic) coupled with LC-MS/MS detect trace impurities (>0.1%). Orthogonal methods like capillary electrophoresis or ion chromatography resolve charged degradants. Reference standards (e.g., USP pyridine analogs) calibrate quantification .

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